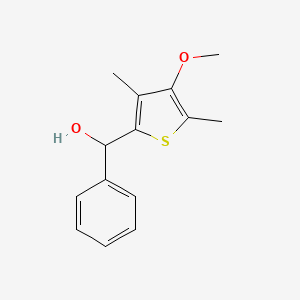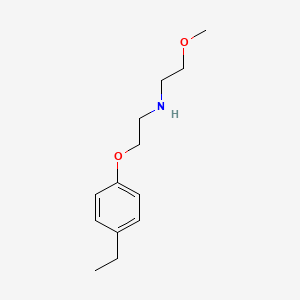
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone is a fluorinated organic compound with the molecular formula C12H12F4O2 It is characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring, along with an isobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone typically involves the reaction of a fluoro-substituted phenyl compound with trifluoroacetyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The general reaction scheme is as follows:
Starting Material: 3-fluoro-5-isobutoxyphenyl compound.
Reagent: Trifluoroacetyl chloride (CF3COCl).
Base: Anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone: Similar structure with a different position of the fluoro substituent.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains chloro substituents instead of fluoro and isobutoxy groups.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both trifluoromethyl and fluoro groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C12H12F4O2 |
|---|---|
Molecular Weight |
264.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H12F4O2/c1-7(2)6-18-10-4-8(3-9(13)5-10)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3 |
InChI Key |
QUZZIHUBKLWWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)

![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)
![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)



![6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)



